![molecular formula C19H15ClFN3O2S B2689670 (E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 879909-97-4](/img/structure/B2689670.png)
(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H15ClFN3O2S and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Spectra and Solvatochromic Behavior
Research has demonstrated the solvent effect on the absorption and fluorescence spectra of several carboxamides, including derivatives similar to the compound of interest. Studies have shown that the dipole moments of the excited state are higher than those of the ground state, indicating significant solvatochromic behavior which could be valuable in the development of fluorescent probes for biological and chemical sensing applications (Patil et al., 2011).
Synthesis and Characterization
A variety of carboxamides, including those structurally similar to the queried compound, have been synthesized and characterized, indicating a broad interest in exploring their chemical properties and potential applications. These studies involve complex synthetic routes that yield compounds with potential biological activity, showcasing the diverse synthetic approaches that can be employed to obtain these compounds (Talupur et al., 2021).
Antimicrobial and Antitumor Activities
Research into similar tetrahydrobenzo[b]thiophene carboxamides has highlighted their potential antimicrobial and antitumor activities. This includes studies on the synthesis of derivatives with varying substituents and their subsequent evaluation against a range of bacterial and fungal strains, as well as cancer cell lines. The structural variations within these compounds have provided insights into their mechanism of action and potential therapeutic applications (Babu et al., 2013).
Analytical and Biochemical Applications
Further research into carboxamide derivatives similar to the compound has revealed their utility in analytical chemistry and biochemistry. This includes their role in fluorescence quenching studies and the evaluation of their physicochemical properties in different solvents, which could be important for developing new materials for sensors and other analytical tools (Patil et al., 2012).
properties
IUPAC Name |
2-[[(E)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c20-13-5-3-6-14(21)12(13)8-10(9-22)18(26)24-19-16(17(23)25)11-4-1-2-7-15(11)27-19/h3,5-6,8H,1-2,4,7H2,(H2,23,25)(H,24,26)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZNTNWCWPFPHQ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=C(C=CC=C3Cl)F)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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